Cas no 2344679-48-5 (Methyl 2-(3-bromopyridin-2-yl)propanoate)

Methyl 2-(3-bromopyridin-2-yl)propanoate is a brominated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate, particularly in the construction of heterocyclic frameworks and functionalized pyridine systems. The presence of both a bromo substituent and an ester group enhances its reactivity, enabling selective cross-coupling reactions, nucleophilic substitutions, and further derivatization. Its stable ester moiety ensures compatibility with a range of reaction conditions, while the bromine atom facilitates metal-catalyzed transformations. The compound is characterized by high purity and consistent performance, making it a reliable choice for synthetic applications in medicinal chemistry and material science.
Methyl 2-(3-bromopyridin-2-yl)propanoate structure
2344679-48-5 structure
Product Name:Methyl 2-(3-bromopyridin-2-yl)propanoate
CAS No:2344679-48-5
MF:C9H10BrNO2
MW:244.085201740265
CID:6221350
PubChem ID:139022517
Update Time:2025-08-01

Methyl 2-(3-bromopyridin-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6746407
    • 2344679-48-5
    • Methyl 2-(3-bromopyridin-2-yl)propanoate
    • Inchi: 1S/C9H10BrNO2/c1-6(9(12)13-2)8-7(10)4-3-5-11-8/h3-6H,1-2H3
    • InChI Key: QBUCORXJJOSBRT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C(C(=O)OC)C

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 39.2Ų

Methyl 2-(3-bromopyridin-2-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6746407-0.05g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
0.05g
$162.0 2025-03-13
Enamine
EN300-6746407-0.1g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
0.1g
$241.0 2025-03-13
Enamine
EN300-6746407-0.25g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
0.25g
$347.0 2025-03-13
Enamine
EN300-6746407-0.5g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
0.5g
$546.0 2025-03-13
Enamine
EN300-6746407-1.0g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
1.0g
$699.0 2025-03-13
Enamine
EN300-6746407-2.5g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
2.5g
$1370.0 2025-03-13
Enamine
EN300-6746407-5.0g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
5.0g
$2028.0 2025-03-13
Enamine
EN300-6746407-10.0g
methyl 2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95.0%
10.0g
$3007.0 2025-03-13
1PlusChem
1P028SFY-50mg
methyl2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95%
50mg
$255.00 2024-05-23
1PlusChem
1P028SFY-100mg
methyl2-(3-bromopyridin-2-yl)propanoate
2344679-48-5 95%
100mg
$350.00 2024-05-23

Additional information on Methyl 2-(3-bromopyridin-2-yl)propanoate

Comprehensive Overview of Methyl 2-(3-bromopyridin-2-yl)propanoate (CAS No. 2344679-48-5)

Methyl 2-(3-bromopyridin-2-yl)propanoate (CAS No. 2344679-48-5) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, featuring a 3-bromopyridin-2-yl moiety, has garnered significant attention due to its versatile applications in synthetic chemistry and drug development. Researchers often explore its potential as a building block for heterocyclic compounds, which are critical in designing novel therapeutics and crop protection agents. The presence of both bromine and ester functional groups enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and structure-activity relationship (SAR) studies.

In recent years, the demand for Methyl 2-(3-bromopyridin-2-yl)propanoate has surged, driven by advancements in precision medicine and sustainable agriculture. Its role in synthesizing small-molecule inhibitors and biologically active compounds aligns with the growing focus on targeted drug delivery and green chemistry. A common query among scientists is how this compound compares to analogous pyridine derivatives in terms of synthetic efficiency and yield optimization. Studies suggest that its electron-withdrawing bromine substituent facilitates regioselective modifications, a feature highly sought after in medicinal chemistry.

The compound’s CAS No. 2344679-48-5 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening and combinatorial chemistry. Analytical techniques such as NMR spectroscopy and HPLC-MS are typically employed to verify its purity and structural integrity. Notably, its methyl ester group offers advantages in solubility and stability, which are crucial for in vitro assays and scale-up processes. Discussions in forums often highlight its compatibility with Pd-catalyzed reactions, a hot topic in catalysis research.

From an industrial perspective, Methyl 2-(3-bromopyridin-2-yl)propanoate is synthesized via esterification of the corresponding carboxylic acid, followed by bromination at the pyridine ring. Optimizing these steps to minimize byproduct formation remains a key challenge. Environmental concerns have also spurred interest in catalytic alternatives to traditional halogenation methods, resonating with the broader shift toward eco-friendly synthesis. This compound’s logP value and metabolic stability further make it a candidate for ADMET profiling in drug discovery pipelines.

Emerging trends in AI-driven molecular design have amplified the exploration of Methyl 2-(3-bromopyridin-2-yl)propanoate derivatives. Computational tools predict its potential in fragment-based drug discovery, addressing queries about its binding affinity to specific enzyme targets. Additionally, its patent landscape reveals applications in neurological disorders and anti-inflammatory agents, topics frequently searched in academic literature. As regulatory standards evolve, its GMP-compliant production ensures compliance with pharmaceutical guidelines.

In summary, Methyl 2-(3-bromopyridin-2-yl)propanoate (CAS No. 2344679-48-5) exemplifies the intersection of chemical innovation and practical applications. Its adaptability in multistep syntheses and alignment with industry demands underscore its enduring significance. Future research may focus on derivatization strategies to unlock new functionalities, cementing its role in cutting-edge science.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.